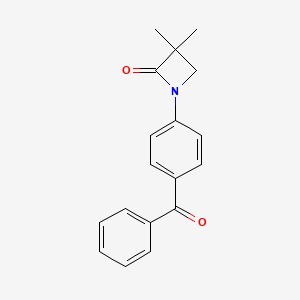

1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone

Descripción general

Descripción

1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone, commonly known as BMTE, is a synthetic organic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the thiophene class of compounds and has been found to exhibit a range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

- 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone has been used as a building block in the synthesis of novel compounds with potential anti-breast cancer properties. For example, Mahmoud et al. (2021) utilized it in the creation of thiazolyl(hydrazonoethyl)thiazoles, showing promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).

Biological Activities

- Compounds related to 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone have been explored for their potential biological activities. For instance, Abdel‐Aziz et al. (2011) synthesized derivatives that demonstrated significant immunosuppressive and immunostimulatory effects, as well as notable inhibition of LPS-stimulated NO generation in immune cells (Abdel‐Aziz et al., 2011).

Chemoenzymatic Synthesis

- The compound has been involved in the selective synthesis of functionally substituted 1,2,3-triazoles. Golobokova et al. (2020) reported its use in achieving selective formation of disubstituted 1,2,3-triazoles, which are important in various chemical syntheses (Golobokova et al., 2020).

Advanced Material Synthesis

- It has been utilized in the synthesis of advanced materials. For example, McTiernan and Chahma (2010) used a derivative for the synthesis of nucleobase functionalized thiophene monomers, contributing to the development of new materials with potential electronic applications (McTiernan & Chahma, 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-bromo-5-methylthiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-4(9)7-3-6(8)5(2)10-7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSSDAHKODWNNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-3-methyl-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2434050.png)

![N-(4-ethoxyphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2434058.png)

![methyl 2-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2434059.png)

![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2434061.png)

![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/no-structure.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B2434067.png)